Sucrose tetralaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose tetralaurate is a sucrose ester, specifically a tetraester of sucrose and lauric acid. Sucrose esters are known for their surfactant properties, making them valuable in various industries, including food, cosmetics, and pharmaceuticals. This compound, with its unique structure, offers specific advantages in terms of biodegradability, non-toxicity, and emulsifying properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose tetralaurate can be synthesized through esterification and transesterification reactions. The esterification process involves reacting sucrose with lauric acid in the presence of a catalyst, typically under anhydrous conditions and reduced pressure. The transesterification method involves the reaction of sucrose with methyl laurate, again in the presence of a catalyst. Ultrasonic frequencies can also be employed to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often involves a two-stage process. In the first stage, lauric acid is esterified to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to produce this compound. This method ensures high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Sucrose tetralaurate primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Transesterification: Requires alcohols (e.g., methanol) and catalysts such as sodium methoxide or enzymes.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces sucrose and lauric acid.
Transesterification: Produces various sucrose esters depending on the alcohol used.
Oxidation and Reduction: Produces oxidized or reduced forms of the ester components.
Scientific Research Applications
Sucrose tetralaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane permeability and as a non-toxic surfactant in biological assays.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its skin-friendly properties, and in pharmaceuticals for its role in enhancing the solubility of active ingredients .
Mechanism of Action
The mechanism of action of sucrose tetralaurate is primarily based on its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. At the molecular level, it interacts with lipid bilayers, enhancing membrane permeability. This property is particularly useful in drug delivery systems where it facilitates the transport of active ingredients across cell membranes .
Comparison with Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose trilaurate
- Sucrose stearate
- Sucrose palmitate
Comparison: Sucrose tetralaurate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its mono-, di-, and tri- counterparts. It also offers better stability and lower toxicity, making it more suitable for applications in sensitive formulations such as pharmaceuticals and cosmetics .
Properties
CAS No. |
94031-22-8 |
---|---|
Molecular Formula |
C60H110O15 |
Molecular Weight |
1071.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C60H110O15/c1-5-9-13-17-21-25-29-33-37-41-50(62)69-46-49-57(72-52(64)43-39-35-31-27-23-19-15-11-7-3)58(73-53(65)44-40-36-32-28-24-20-16-12-8-4)60(74-49,75-59-56(68)55(67)54(66)48(45-61)71-59)47-70-51(63)42-38-34-30-26-22-18-14-10-6-2/h48-49,54-59,61,66-68H,5-47H2,1-4H3/t48-,49-,54-,55+,56-,57-,58+,59-,60+/m1/s1 |
InChI Key |
AGKBDNTTZPNFSG-SSRCRYROSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.